molecular formula C25H30N2O3S B11764903 3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide

3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide

Cat. No.: B11764903
M. Wt: 438.6 g/mol
InChI Key: XSNSTYTWVGUAHV-VELRSOEDSA-N
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Description

This compound is a structurally modified steroid derivative featuring a cyclopenta[a]phenanthrene core, a hallmark of steroidal frameworks. Key structural attributes include:

  • Core structure: A decahydrocyclopenta[a]phenanthren-17-one backbone with stereospecific configurations at positions 8R, 9S, 13S, 14S, and 15R .
  • Substituents:
    • A hydroxyl group at position 2.
    • A methyl group at position 13.
    • A 17-oxo (ketone) group.
    • A propanamide side chain at position 15, terminating in a 5-methylthiazol-2-yl moiety .

Its synthesis involves estrone derivatives as precursors, leveraging THF and nitrogen atmospheres for stabilization .

Properties

Molecular Formula

C25H30N2O3S

Molecular Weight

438.6 g/mol

IUPAC Name

3-[(8R,9S,13S,14S,15R)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-15-yl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C25H30N2O3S/c1-14-13-26-24(31-14)27-22(30)8-4-16-12-21(29)25(2)10-9-19-18-7-5-17(28)11-15(18)3-6-20(19)23(16)25/h5,7,11,13,16,19-20,23,28H,3-4,6,8-10,12H2,1-2H3,(H,26,27,30)/t16-,19-,20-,23+,25-/m1/s1

InChI Key

XSNSTYTWVGUAHV-VELRSOEDSA-N

Isomeric SMILES

CC1=CN=C(S1)NC(=O)CC[C@@H]2CC(=O)[C@@]3([C@@H]2[C@@H]4CCC5=C([C@H]4CC3)C=CC(=C5)O)C

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCC2CC(=O)C3(C2C4CCC5=C(C4CC3)C=CC(=C5)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide involves multiple steps, starting from readily available steroid precursors. The key steps include:

    Hydroxylation: Introduction of the hydroxyl group at the 3-position of the steroid nucleus.

    Thiazole Ring Formation: Construction of the thiazole ring through cyclization reactions.

    Amidation: Formation of the amide bond between the steroid core and the thiazole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: To reduce any double bonds present in the intermediate compounds.

    Purification: Using techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.

    Reduction: The ketone group at the 17-position can be reduced to form a secondary alcohol.

    Substitution: The thiazole ring can participate in substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

    Oxidation: Formation of 3-keto derivatives.

    Reduction: Formation of 17-hydroxy derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: Used as a lead compound for the development of new steroid-based drugs.

    Pharmacology: Studied for its potential anti-inflammatory and anti-cancer properties.

    Biochemistry: Used in the study of steroid hormone receptors and their interactions.

    Industrial Applications: Potential use in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological pathways. The compound’s effects are mediated through both genomic and non-genomic mechanisms, involving changes in transcriptional activity and direct interactions with cellular proteins.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Biological/Physicochemical Notes References
Target Compound Decahydrocyclopenta[a]phenanthren-17-one 3-hydroxy, 13-methyl, 15-(N-(5-methylthiazol-2-yl)propanamide) Thiazole may enhance receptor selectivity
(R)-2-amino-5-(((3R,5R,8S,9S,10S,13S,14S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl)amino)-5-oxopentanoic acid (12) Hexadecahydrocyclopenta[a]phenanthrene 3-amino-linked pentanoic acid side chain High inhibitory activity (96% yield)
Methyl 5-(((3R,5R,8S,9S,10S,13S,14S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl)amino)-5-oxopentanoate (15) Hexadecahydrocyclopenta[a]phenanthrene Methyl ester-terminated pentanoate side chain Improved lipophilicity (83% yield)
(E)-2-((8R,9S,13S,14S)-3-Methoxy-13-methyl-17-oxo-...ethene-1-sulfonyl fluoride (5f) Decahydrocyclopenta[a]phenanthren-17-one 3-methoxy, ethenesulfonyl fluoride Electrophilic sulfonyl group for covalent binding
2-(5-Aminoisoxazol-3-ylamino)-4-((8S,9R,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-...thiophene-3-... (Unnamed) Dodecahydrocyclopenta[a]phenanthren-3-one Isoxazole-amino-thiophene hybrid Potential kinase inhibition

Physicochemical and Pharmacokinetic Insights

  • Hydrogen Bonding : The 3-hydroxy and amide groups may enhance solubility relative to fully hydrocarbon-backboned analogues (e.g., compound 3ap in ) .
  • Metabolic Stability : Thiazole rings resist oxidative metabolism, suggesting longer half-lives than compounds with primary amines (e.g., compound 12) .

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